18:1-12:0 Biotin PE

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

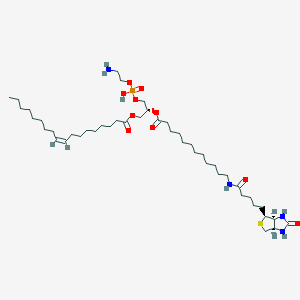

[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H83N4O10PS/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-30-42(51)56-35-38(36-58-60(54,55)57-34-32-46)59-43(52)31-24-21-18-15-13-16-19-22-27-33-47-41(50)29-26-25-28-40-44-39(37-61-40)48-45(53)49-44/h9-10,38-40,44H,2-8,11-37,46H2,1H3,(H,47,50)(H,54,55)(H2,48,49,53)/b10-9-/t38-,39+,40+,44+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACDNRDNASOHSM-IBTAXAMTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H83N4O10PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 18:1-12:0 Biotin PE: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE), a versatile biotinylated phospholipid widely utilized in biomedical research and drug development. This document details its chemical properties, summarizes its key applications, and provides in-depth experimental protocols for its use in liposome (B1194612) preparation, supported lipid bilayers, and flow cytometry. The guide is intended to serve as a valuable resource for researchers employing biotin-streptavidin technology in their work with lipid-based systems.

Introduction

18:1-12:0 Biotin PE is a synthetic phospholipid derivative that incorporates a biotin moiety attached to the sn-2 acyl chain via a 12-carbon spacer.[1][2] This unique structure allows for the integration of the lipid into a lipid bilayer while presenting the biotin group on the surface. The high-affinity interaction between biotin and streptavidin (or avidin) is then exploited to anchor, immobilize, or detect lipid vesicles and membranes.[3] This powerful tool has found broad applications in areas such as drug delivery, membrane biophysics, and immunoassays.[2][3]

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are essential for its application in forming stable and functional lipid bilayers.

| Property | Value | Reference |

| Full Chemical Name | 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine | [1][2] |

| Synonym(s) | 18:1-12:0 Biotinyl PE | |

| CAS Number | 799812-67-2 | |

| Molecular Formula | C45H83N4O10PS | |

| Molecular Weight | 903.20 g/mol | |

| Appearance | White to off-white powder or solid | |

| Solubility | Soluble in chloroform (B151607) and other organic solvents | |

| Storage | -20°C in a dry environment |

Synthesis

Caption: General synthetic pathway for this compound.

The synthesis would likely begin with the biotinylation of the 12-aminododecanoic acid spacer. This biotinylated spacer acid would then be activated and coupled to the free hydroxyl group at the sn-2 position of 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso-PE) through an esterification reaction. The final product would require purification, likely using chromatographic techniques, to remove unreacted starting materials and byproducts.

Applications and Experimental Protocols

This compound is a key component in a variety of experimental systems that leverage the biotin-streptavidin interaction. Its primary role is to serve as an anchor point on the surface of lipid bilayers.

Preparation of Biotinylated Liposomes

Biotinylated liposomes are widely used for targeted drug delivery, diagnostic assays, and as mimics of biological membranes. The inclusion of this compound allows these liposomes to be captured or functionalized with streptavidin-conjugated molecules.

Experimental Protocol: Thin-Film Hydration Method

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired matrix lipid

-

This compound

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids in chloroform in a round-bottom flask. A typical molar ratio is 98-99 mol% matrix lipid and 1-2 mol% this compound.

-

Remove the chloroform using a rotary evaporator under reduced pressure. The water bath temperature should be above the phase transition temperature of the lipids.

-

Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (typically 1-5 mg/mL).

-

Hydrate the lipid film by rotating the flask in a water bath set above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to form SUVs.

-

Caption: Workflow for preparing biotinylated liposomes.

Formation of Supported Lipid Bilayers (SLBs)

SLBs are planar lipid membranes supported on a solid substrate, such as glass or mica. They are excellent model systems for studying membrane-related phenomena. Incorporating this compound into SLBs allows for the immobilization of the membrane and the attachment of proteins or other molecules via streptavidin.

Experimental Protocol: Vesicle Fusion Method

This protocol details the formation of an SLB on a glass coverslip by the fusion of biotinylated SUVs.

Materials:

-

Biotinylated SUVs (prepared as described in section 4.1)

-

Glass coverslips

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent

-

Deionized water

-

Buffer (e.g., PBS with Ca2+)

-

Streptavidin solution

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the glass coverslips. A common method is immersion in Piranha solution for 10-15 minutes, followed by extensive rinsing with deionized water. This creates a hydrophilic surface.

-

Dry the coverslips under a stream of nitrogen.

-

-

SLB Formation:

-

Place a cleaned coverslip in a chamber.

-

Add the biotinylated SUV suspension to the chamber, ensuring the surface is fully covered. The presence of divalent cations like Ca2+ (2-5 mM) can promote vesicle fusion.

-

Incubate for 30-60 minutes at room temperature to allow for vesicle rupture and fusion into a continuous bilayer.

-

Gently rinse the chamber with buffer to remove excess, unfused vesicles.

-

-

Streptavidin Functionalization:

-

Add a solution of streptavidin (e.g., 10 µg/mL in PBS) to the SLB.

-

Incubate for 30 minutes to allow binding to the biotinylated lipids.

-

Rinse thoroughly with buffer to remove unbound streptavidin.

-

Caption: Workflow for forming a functionalized SLB.

Flow Cytometry of Biotinylated Liposomes

Flow cytometry can be used to analyze individual liposomes, but their small size often makes direct detection challenging. By using streptavidin-coated beads, biotinylated liposomes can be captured and subsequently analyzed by flow cytometry. This technique is useful for assessing liposome-protein interactions or for quantifying encapsulated fluorescent markers.

Experimental Protocol: Bead-Assisted Flow Cytometry

This protocol describes the capture of biotinylated liposomes on streptavidin-coated beads for flow cytometric analysis.

Materials:

-

Biotinylated liposomes (containing a fluorescent lipid or encapsulated fluorophore)

-

Streptavidin-coated polystyrene beads (e.g., 4-6 µm diameter)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS)

-

Flow cytometer

Procedure:

-

Bead Preparation:

-

Wash the streptavidin-coated beads with wash buffer to remove any preservatives. Centrifuge the beads at a low speed and resuspend in fresh buffer. Repeat this wash step twice.

-

Block the beads with blocking buffer for 30 minutes to reduce non-specific binding.

-

-

Liposome Capture:

-

Incubate the washed and blocked beads with the biotinylated liposome suspension for 1 hour at room temperature with gentle agitation. The optimal ratio of liposomes to beads should be determined empirically.

-

Wash the beads twice with wash buffer to remove unbound liposomes.

-

-

Flow Cytometry Analysis:

-

Resuspend the liposome-coated beads in wash buffer.

-

Analyze the beads on a flow cytometer, gating on the bead population based on forward and side scatter.

-

Measure the fluorescence associated with the beads, which corresponds to the captured liposomes.

-

Caption: Workflow for bead-assisted flow cytometry of liposomes.

Role in Signaling

It is important to note that this compound is primarily a molecular tool and is not known to have a direct role in cellular signaling pathways. Its function is to provide a biotin handle on a lipid membrane. However, the phosphatidylethanolamine (B1630911) (PE) headgroup itself is a major component of biological membranes and is involved in various cellular processes, including membrane fusion and fission, and serving as a precursor for other lipids. The externalization of PE on the cell surface can also act as a signal in certain biological contexts, such as apoptosis. When using this compound in cellular systems, it is crucial to consider the potential effects of introducing an exogenous lipid, although at the low molar percentages typically used, significant disruption of normal signaling is unlikely.

Conclusion

This compound is an invaluable tool for researchers working with lipid-based systems. Its ability to incorporate into lipid bilayers and present a biotin moiety for high-affinity binding to streptavidin enables a wide range of applications, from the fundamental study of membrane biophysics to the development of targeted drug delivery vehicles. This technical guide has provided a detailed overview of its properties, a plausible synthetic route, and comprehensive experimental protocols for its most common applications. By following these guidelines, researchers can effectively utilize this compound to advance their scientific endeavors.

References

An In-Depth Technical Guide to 18:1-12:0 Biotin PE: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-oleoyl-2-(12-biotinylamino)dodecanoyl-sn-glycero-3-phosphoethanolamine, commonly known as 18:1-12:0 Biotin (B1667282) PE, is a versatile biotinylated phospholipid widely utilized in biomedical research and drug development.[1][2] Its unique structure, featuring a biotin moiety attached to the sn-2 acyl chain, allows for the specific and high-affinity binding to avidin (B1170675) and streptavidin. This property makes it an invaluable tool for a variety of applications, including the preparation of targeted liposomes, the study of membrane interactions, and the investigation of cellular signaling events.[3][4] This technical guide provides a comprehensive overview of the chemical properties of 18:1-12:0 Biotin PE, detailed experimental protocols for its use, and a discussion of its role in studying signaling pathways.

Core Chemical and Physical Properties

This compound is a synthetic phospholipid characterized by its oleoyl (B10858665) chain at the sn-1 position and a dodecanoyl chain, functionalized with biotin, at the sn-2 position of the glycerol (B35011) backbone.[1][2] This structure imparts specific biophysical characteristics that are crucial for its function in model membrane systems.

| Property | Value | Reference(s) |

| Full Chemical Name | 1-oleoyl-2-(12-biotinylamino)dodecanoyl-sn-glycero-3-phosphoethanolamine | [5] |

| Synonym(s) | This compound | [3] |

| Molecular Formula | C45H83N4O10PS | [6] |

| Molecular Weight | 903.20 g/mol | |

| CAS Number | 799812-67-2 | [7] |

| Physical State | Solid powder or liquid in chloroform (B151607) | [7] |

| Purity | >99% (TLC) | |

| Storage Temperature | -20°C | [6] |

| Solubility | Soluble in chloroform |

Key Applications and Experimental Protocols

The primary utility of this compound lies in its ability to incorporate a biotin handle into lipid bilayers, enabling a wide range of experimental applications.

Liposome (B1194612) Preparation for Targeting and Detection

Biotinylated liposomes are extensively used for targeted drug delivery and as detectable probes in various assays. The exposed biotin groups on the liposome surface can bind to streptavidin-conjugated antibodies, proteins, or imaging agents.

Experimental Protocol: Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

This compound

-

Cholesterol

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Mini-extruder

-

Polycarbonate membranes (100 nm pore size)

-

Rotary evaporator

-

Round-bottom flask

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired lipids (e.g., a 9:1 molar ratio of DOPC to this compound, with 30 mol% cholesterol) in chloroform.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane.

-

Transfer the MLV suspension to the extruder.

-

Pass the suspension through the membrane 11-21 times to form SUVs of a uniform size.

-

-

Characterization:

-

The size distribution and zeta potential of the resulting biotinylated liposomes can be determined by dynamic light scattering (DLS).

-

Supported Lipid Bilayers (SLBs) for Surface-Based Assays

SLBs are model membranes formed on a solid support, providing a platform to study membrane-associated phenomena. Incorporating this compound allows for the immobilization of the bilayer or the tethering of other molecules to the surface via biotin-streptavidin interactions.

Experimental Protocol: Formation of a Biotinylated Supported Lipid Bilayer

This protocol outlines the vesicle fusion method to form an SLB on a glass coverslip.

Materials:

-

Biotinylated SUVs (prepared as described above)

-

Glass coverslips

-

Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED )

-

Streptavidin solution

-

PBS (pH 7.4)

Methodology:

-

Substrate Cleaning:

-

Clean the glass coverslips by sonicating in a detergent solution, followed by extensive rinsing with deionized water.

-

Immerse the coverslips in Piranha solution for 10 minutes to create a hydrophilic surface (handle with extreme care in a fume hood).

-

Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

-

Vesicle Fusion:

-

Place the cleaned coverslip in a chamber and add the biotinylated SUV suspension.

-

Incubate for 30-60 minutes at room temperature to allow the vesicles to rupture and fuse on the surface, forming a continuous lipid bilayer.

-

Gently rinse the chamber with PBS to remove excess vesicles.

-

-

Streptavidin Binding (Optional):

-

To create a streptavidin-coated surface, incubate the biotinylated SLB with a streptavidin solution for 30 minutes.

-

Rinse with PBS to remove unbound streptavidin.

-

Probing Cellular Signaling Pathways

While this compound is not a signaling molecule itself, it is a powerful tool to investigate signaling cascades by controlling the spatial organization of signaling components at the cell membrane. For instance, biotinylated liposomes can be used to present ligands to cell surface receptors, thereby inducing receptor clustering and initiating downstream signaling.[8]

Case Study: Investigating EphA2 Receptor Clustering and Signaling

A study by Pasquale and colleagues demonstrated how controlling the mobility of a ligand presented on a surface can modulate EphA2 receptor signaling.[9] While this specific study used a different method for ligand immobilization, the principle can be readily adapted using this compound on a supported lipid bilayer to achieve similar control over ligand presentation.

Experimental Workflow:

-

A supported lipid bilayer containing this compound is formed on a glass substrate.

-

Streptavidin is added to bind to the biotinylated lipids.

-

A biotinylated ligand for a cell surface receptor (e.g., biotinylated ephrinA1 for the EphA2 receptor) is introduced and binds to the streptavidin.

-

Cells expressing the receptor are seeded onto the functionalized surface.

-

The binding of the receptors to the immobilized ligands induces receptor clustering.

-

This clustering triggers a downstream signaling cascade, which can be monitored by various techniques, such as immunofluorescence staining for phosphorylated proteins or live-cell imaging of fluorescently tagged signaling molecules.

Quantitative Data Summary

The functionality of this compound is intrinsically linked to the robust and well-characterized interaction between biotin and streptavidin.

| Parameter | Value | Significance | Reference(s) |

| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ M | One of the strongest known non-covalent interactions, ensuring stable tethering. | [10][11] |

| Stoichiometry of Biotin to Streptavidin | 4:1 | Each streptavidin tetramer has four binding sites for biotin. | [10] |

| Optimal Molar Percentage in Liposomes | 1-5 mol% | Sufficient for most applications without significantly altering membrane properties. | [12] |

Conclusion

This compound is a cornerstone of modern lipid research, enabling a vast array of experimental designs that require specific and stable anchoring of lipid membranes or associated molecules. Its well-defined chemical properties and the high-affinity biotin-streptavidin interaction provide a reliable and versatile tool for researchers in cell biology, biophysics, and drug delivery. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective utilization of this powerful biotinylated phospholipid in elucidating complex biological processes.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine. Life Science Products [e-lspi.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Biotinylated Liposomes - CD Bioparticles [cd-bioparticles.net]

- 5. moleculardepot.com [moleculardepot.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. targetmol.com [targetmol.com]

- 8. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing the effect of clustering on EphA2 receptor signaling efficiency by subcellular control of ligand-receptor mobility | eLife [elifesciences.org]

- 10. Streptavidin - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 18:1-12:0 Biotin PE: Properties and Applications in Research

For Immediate Release

This technical guide provides comprehensive information on the physicochemical properties and applications of 18:1-12:0 Biotin (B1667282) PE (1-oleoyl-2-(12-biotinylaminododecanoyl)-sn-glycero-3-phosphoethanolamine), a critical tool for researchers, scientists, and drug development professionals. This document outlines its molecular characteristics, detailed experimental protocols for its use in creating biotinylated liposomes, and its application in protein-lipid interaction studies.

Core Molecular Attributes

18:1-12:0 Biotin PE is a synthetic phospholipid featuring a biotin molecule linked to the sn-2 position via a 12-carbon spacer arm. This structure allows for the incorporation of biotin into lipid bilayers, making it an invaluable reagent for studying membrane biology and developing targeted drug delivery systems. The oleoyl (B10858665) (18:1) chain at the sn-1 position contributes to the fluidity of the lipid membrane.

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Full Chemical Name | 1-oleoyl-2-(12-biotinylaminododecanoyl)-sn-glycero-3-phosphoethanolamine | [1] |

| Molecular Formula | C45H83N4O10PS | [2] |

| Molecular Weight | 903.2 g/mol | [1] |

| CAS Number | 799812-67-2 | [2] |

Experimental Protocols

The unique structure of this compound allows for its seamless integration into liposomes, which can then be used in a variety of downstream applications. Below are detailed protocols for the preparation of biotinylated liposomes and a common application in protein-lipid binding assays.

Preparation of Biotinylated Liposomes by Extrusion

This protocol describes the formation of unilamellar biotinylated liposomes with a defined size, suitable for use in binding assays and other applications.[3][4][5][6]

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

-

This compound in chloroform

-

Extrusion Buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4)

-

Glass vials

-

Nitrogen or Argon gas stream

-

Vacuum desiccator

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

Procedure:

-

Lipid Film Formation:

-

In a clean glass vial, combine the desired amounts of DOPC and this compound in chloroform. A common molar ratio is 99:1 (DOPC:Biotin PE), but this can be optimized for specific applications.[5]

-

Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

-

Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired volume of extrusion buffer to achieve the final desired lipid concentration (e.g., 1-10 mg/mL).[5] The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

-

Vortex the vial for several minutes to facilitate the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

-

-

Extrusion:

-

Assemble the mini-extruder with the polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.

-

Transfer the MLV suspension to one of the extruder syringes.

-

Pass the lipid suspension through the membrane a minimum of 11 times. This process generates small unilamellar vesicles (SUVs) of a uniform size. The liposome (B1194612) solution should become translucent.[3]

-

-

Storage:

-

Store the prepared biotinylated liposomes at 4°C. For long-term storage, they should be kept under an inert gas to prevent lipid oxidation.

-

Protein-Liposome Binding Assay via Flow Cytometry

This protocol outlines a method to quantify the interaction between a protein of interest and biotinylated liposomes, utilizing the high-affinity interaction between biotin and streptavidin.[7][8][9]

Materials:

-

Biotinylated liposomes (prepared as described above)

-

Protein of interest (fluorescently labeled, e.g., with GFP, or detectable with a fluorescently labeled antibody)

-

Streptavidin-coated beads (e.g., magnetic or polystyrene)

-

Binding Buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Immobilization of Liposomes:

-

Incubate the streptavidin-coated beads with the biotinylated liposomes in binding buffer for 30-60 minutes at room temperature with gentle agitation. This allows the liposomes to bind to the beads via the biotin-streptavidin interaction.[8]

-

Wash the bead-liposome complexes with binding buffer to remove any unbound liposomes.

-

-

Protein Binding:

-

Incubate the bead-liposome complexes with varying concentrations of the fluorescently labeled protein of interest in binding buffer. Include a control with no protein.

-

Incubate for a sufficient time to allow binding to reach equilibrium (e.g., 1 hour at room temperature), with gentle agitation.

-

-

Washing:

-

Wash the beads three times with binding buffer to remove any unbound protein.

-

-

Flow Cytometry Analysis:

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of biotinylated liposomes and their use in a protein-binding assay.

Caption: Workflow for biotinylated liposome preparation and protein binding assay.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in constructing model systems to study biological interactions. The biotin moiety itself is not directly involved in cell signaling but serves as a high-affinity tag. The logical relationship in its application is the specific and strong interaction between biotin and streptavidin (or avidin), which allows for the immobilization and detection of the lipid and any associated molecules.

The diagram below illustrates the principle of using biotinylated lipids to study protein-membrane interactions.

Caption: Principle of protein-membrane interaction study using biotinylated lipids.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Liposome binding assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel flow cytometric assay to quantify interactions between proteins and membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kar.kent.ac.uk [kar.kent.ac.uk]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

The Role of Biotinylated Lipids in Cellular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated lipids have emerged as indispensable tools in cellular biology, offering a versatile platform for a myriad of applications ranging from targeted drug delivery to the intricate study of protein-lipid interactions. The foundation of their utility lies in the remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) and streptavidin. This high-affinity bond, one of the strongest known in nature, allows for precise and stable anchoring of biotinylated lipid-containing structures, such as liposomes and artificial membranes, to streptavidin-conjugated molecules or surfaces. This technical guide provides an in-depth exploration of the core functions of biotinylated lipids in cell studies, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Applications of Biotinylated Lipids

The versatility of biotinylated lipids stems from the ability to incorporate them into lipid bilayers, thereby functionalizing the surface of liposomes or creating tethered membrane systems. This enables a wide array of applications in cellular research and drug development.

Targeted Drug Delivery

Biotinylated liposomes are at the forefront of targeted drug delivery strategies. By incorporating biotinylated lipids into their structure, liposomes can be directed to specific cells or tissues that have been pre-targeted with streptavidin-conjugated antibodies or other ligands. This "pre-targeting" approach enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target effects.

Cellular and Molecular Imaging

The biotin-streptavidin system is widely used for imaging purposes. Biotinylated liposomes can be loaded with fluorescent dyes or quantum dots and targeted to specific cellular structures. Alternatively, biotinylated lipids can be used to label cell surface proteins, which can then be visualized using fluorescently-labeled streptavidin.

Biosensors and Diagnostics

Biotinylated lipids are integral to the development of sensitive biosensors. They can be used to create stable, functionalized surfaces on biosensor chips for detecting specific analytes. For instance, a lipid bilayer containing biotinylated lipids can be assembled on a sensor surface, followed by the immobilization of streptavidin and then a biotinylated capture antibody, creating a platform for detecting a target antigen.

Studying Protein-Lipid and Protein-Protein Interactions

Biotinylated lipids provide a powerful tool for investigating the complex interplay between proteins and lipids in the cell membrane. By incorporating biotinylated lipids into artificial membranes or liposomes, researchers can perform pull-down assays to identify and characterize lipid-binding proteins. This technique is also instrumental in studying the formation of protein complexes at the membrane surface.

Quantitative Data on Biotinylated Lipid Systems

The efficiency and effectiveness of biotinylated lipid systems can be quantified in various ways. The following tables summarize key quantitative data from the literature, providing a comparative overview for researchers designing their experiments.

| Parameter | Value | Context | Reference |

| Binding Affinity (Kd) of Biotin to Avidin/Streptavidin | ~10⁻¹⁵ M | One of the strongest non-covalent interactions known. | [1] |

| Liposome (B1194612) Size (Typical Range) | 80 - 200 nm | Size can be controlled by the preparation method (e.g., extrusion). | [2] |

| Drug Encapsulation Efficiency (Doxorubicin) | > 90% | Using an ammonium (B1175870) sulfate (B86663) gradient method in liposomes containing DSPC, cholesterol, and synthetic cardiolipin. | [3] |

| Drug Encapsulation Efficiency (Doxorubicin in Biotinylated Liposomes) | ~92.8 - 94.1% | In liposomes composed of POPC, DOTAP, DOPE, DSPE-mPEG2000, and Mal-PEG. | [4] |

| Protein Molecules per Liposome | ~150 - 200 | For a 200 nm liposome, based on a molar ratio of DSPE-PEG-2K-CONHNH2 to antibody of 32/1. | [5] |

Table 1: Key quantitative parameters of biotinylated lipid systems.

| Lipid Composition | Liposome Type | Application | Reference |

| HSPC/Cholesterol/DSPE-PEG(2000)/DSPE-PEG(2000)-Biotin (57/38/4/1 molar ratio) | PEGylated, Biotinylated | Doxorubicin (B1662922) encapsulation for targeted delivery. | [2] |

| L-α-PC/Cholesterol/1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (69/30/1 molar ratio) | Non-PEGylated, Biotinylated | General purpose for protein conjugation. | [6] |

| DOPC/Cholesterol/SM (molar ratios vary) | Model Lipid Raft | Studying membrane microdomains. | [7] |

Table 2: Example lipid compositions for different biotinylated liposome applications.

Key Experimental Protocols

This section provides detailed methodologies for three fundamental experiments utilizing biotinylated lipids.

Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Materials:

-

Phospholipids (e.g., DOPC, Cholesterol)

-

Biotinylated lipid (e.g., DSPE-PEG(2000)-Biotin)

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids and biotinylated lipid in chloroform in a round-bottom flask at the desired molar ratio.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Pass the lipid suspension through the extruder 10-20 times to ensure a homogenous population of liposomes.

-

-

Purification and Storage:

-

Purify the liposomes from non-encapsulated material using size exclusion chromatography or dialysis.

-

Store the prepared biotinylated liposomes at 4°C. Do not freeze, as this can disrupt the liposome structure.[2]

-

Cell Surface Protein Biotinylation

This protocol allows for the specific labeling of proteins exposed on the outer surface of the plasma membrane.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Sulfo-NHS-SS-Biotin (a membrane-impermeable biotinylation reagent)

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency in a culture dish.

-

Wash the cells twice with ice-cold PBS to remove any residual media and to slow down metabolic processes.

-

-

Biotinylation:

-

Incubate the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin in PBS at 4°C for 30 minutes with gentle agitation. The low temperature prevents endocytosis of the labeled proteins.

-

-

Quenching:

-

Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to inactivate any unreacted biotinylation reagent.

-

-

Cell Lysis:

-

Lyse the cells with an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Pull-down of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

-

Biotinylated Lipid Pull-Down Assay for Protein-Lipid Interaction

This assay is used to identify proteins that interact with a specific lipid of interest.

Materials:

-

Biotinylated liposomes (prepared as described above)

-

Control liposomes (without biotinylated lipid)

-

Cell or tissue lysate

-

Streptavidin-magnetic beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Lysate Preparation:

-

Prepare a cell or tissue lysate in a buffer that preserves protein-lipid interactions.

-

-

Incubation with Liposomes:

-

Incubate the lysate with biotinylated liposomes and control liposomes separately for 1-2 hours at 4°C with gentle rotation.

-

-

Capture of Liposome-Protein Complexes:

-

Add streptavidin-magnetic beads to each lysate-liposome mixture and incubate for another hour at 4°C to capture the biotinylated liposomes and any interacting proteins.

-

-

Washing:

-

Use a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, low pH, or SDS-containing buffer).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting, or by mass spectrometry for protein identification.

-

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a conceptual signaling pathway involving biotinylated lipids.

Caption: Workflow for targeted drug delivery using a pre-targeting approach with biotinylated liposomes.

Caption: Experimental workflow for a biotinylated lipid pull-down assay to identify protein-lipid interactions.

Caption: Conceptual signaling pathway initiated by the cross-linking of biotinylated lipids on the cell surface.

Conclusion

Biotinylated lipids are a cornerstone of modern cell biology and drug development research. Their utility, derived from the robust biotin-streptavidin interaction, enables a wide range of applications that have significantly advanced our understanding of cellular processes and have paved the way for innovative therapeutic strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to harness the power of biotinylated lipids in their own studies. As our ability to synthesize novel lipid structures and our understanding of their roles in biology continue to grow, the applications of biotinylated lipids are poised to expand even further, promising exciting new discoveries in the years to come.

References

- 1. Development of Biotinylated Liposomes Encapsulating Metformin for Therapeutic Targeting of Inflammation-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clipos™ Doxorubicin Encapsulated Liposomes, Biotin lipids, PEGylated - CD Bioparticles [cd-bioparticles.net]

- 3. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotinylated Liposomes - CD Bioparticles [cd-bioparticles.net]

- 7. mdpi.com [mdpi.com]

The Biotin-Streptavidin Interaction on Lipid Bilayers: A Technical Guide

The exceptionally high affinity and specificity of the non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin have made it a cornerstone of bioconjugation and molecular recognition studies. When integrated into the fluidic environment of a lipid bilayer, this system provides a powerful and versatile platform for a wide range of applications in fundamental biophysical research, biosensor development, and drug delivery. This technical guide provides an in-depth overview of the core principles, quantitative data, experimental methodologies, and key considerations for researchers, scientists, and drug development professionals working with the biotin-streptavidin system in lipid bilayers.

Core Principles of the Biotin-Streptavidin Interaction

Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, possesses four high-affinity binding sites for biotin.[1] The dissociation constant (Kd) for this interaction is on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known non-covalent biological interactions.[1][2] This near-irreversible binding is characterized by a slow dissociation rate and is highly resistant to changes in pH, temperature, organic solvents, and denaturing agents.[1]

When biotin is conjugated to a lipid headgroup and incorporated into a lipid bilayer, it presents a functional handle on the membrane surface. The subsequent binding of streptavidin to these biotinylated lipids allows for the controlled immobilization and organization of molecules on the bilayer. This two-dimensional arrangement is critical for mimicking cellular interfaces and studying membrane-associated processes.

Quantitative Analysis of Binding Kinetics

The binding kinetics of streptavidin to biotinylated lipid bilayers can be characterized by association (k_on) and dissociation (k_off) rate constants, which together determine the equilibrium dissociation constant (K_d). These parameters are crucial for understanding the dynamics and stability of the interaction on a surface.

| Parameter | Value | Experimental System | Technique | Reference |

| Dissociation Constant (K_d) | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | Biotinylated Lipid Bilayer | Not specified | [2] |

| 40 fM | Biotinylated Lipid Bilayer | Not specified | [2] | |

| Association Rate (k_on) | 2.0 ± 0.1 × 10⁷ M⁻¹s⁻¹ | Biotin-4-fluorescein in solution | Fluorescence Quenching | [3] |

| 1.73 × 10⁷ M⁻¹s⁻¹ | Biocytin-Oregon Green to Streptavidin in solution | Stopped-flow Fluorescence Anisotropy | [4] | |

| Dissociation Rate (k_off) | 2.4 x 10⁻⁶ s⁻¹ | Biotin/Streptavidin complex in solution | Radiolabeled Biotin Release | [5] |

| ≈ 10⁻⁴ to 10⁻⁶ s⁻¹ | Streptavidin-Biotin bond | Ensemble Bond Lifetime Measurements | [2] |

Note: While some of the precise kinetic values are derived from solution-based measurements, they provide a close approximation for the interaction on a 2D surface. The diffusion and orientation constraints within a lipid bilayer can influence these rates.

Experimental Protocols

Studying the biotin-streptavidin interaction on lipid bilayers requires specialized surface-sensitive techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface, allowing for real-time monitoring of binding events.

Methodology:

-

Sensor Chip Preparation:

-

Use a gold-coated SPR sensor chip.

-

Clean the chip surface using piranha solution or UV/ozone treatment.

-

Functionalize the surface by creating a self-assembled monolayer (SAM) of thiol-containing molecules. A common approach is to use a mixture of a long-chain thiol (e.g., oleyl ethylene (B1197577) glycol) and a biotinylated thiol-PEG ligand. The molar ratio of the biotinylated ligand can be varied to control the density of biotin on the surface.[6]

-

-

Streptavidin Immobilization:

-

Prepare a solution of streptavidin in a suitable buffer (e.g., PBS, pH 7.4). A typical concentration is 0.5 µM.[7]

-

Inject the streptavidin solution over the functionalized sensor surface. The streptavidin will bind to the biotin moieties on the SAM.[7]

-

Monitor the SPR signal until a stable baseline is achieved, indicating saturation of the binding sites.

-

Wash the surface with buffer to remove any non-specifically bound streptavidin.

-

-

Analyte Binding Analysis:

-

Prepare a series of analyte solutions at different concentrations.

-

Inject the analyte solutions over the streptavidin-functionalized surface.

-

Monitor the association phase in real-time.

-

Inject buffer to monitor the dissociation phase.

-

Regenerate the surface if necessary, although the high affinity of the biotin-streptavidin bond often makes this a single-use surface for the immobilized streptavidin.

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in the resonance frequency and dissipation of a quartz crystal sensor, providing information about the mass and viscoelastic properties of adsorbed layers.

Methodology:

-

Supported Lipid Bilayer (SLB) Formation:

-

Use a silica-coated QCM-D sensor.

-

Prepare small unilamellar vesicles (SUVs) composed of a primary lipid (e.g., DOPC) and a biotinylated lipid (e.g., DOPE-biotin) at a desired molar percentage (typically 1-5 mol%).[8]

-

Introduce the SUV solution into the QCM-D chamber. The vesicles will adsorb to the silica (B1680970) surface, rupture, and fuse to form a continuous SLB.

-

Monitor the frequency and dissipation signals. A successful SLB formation is indicated by a characteristic decrease in frequency (mass uptake) and a sharp drop in dissipation (formation of a rigid layer).[8]

-

Rinse with buffer to remove excess vesicles.

-

-

Streptavidin Binding:

-

Introduce a solution of streptavidin (e.g., 1 µM in the desired pH buffer) into the chamber.[9]

-

Monitor the decrease in frequency as streptavidin binds to the biotinylated lipids. The dissipation will also change, providing information about the conformational state of the protein layer.

-

Rinse with buffer to remove unbound streptavidin.

-

-

Data Analysis:

-

The change in frequency (Δf) can be related to the adsorbed mass of streptavidin using the Sauerbrey equation for rigid layers.

-

The change in dissipation (ΔD) provides qualitative information about the viscoelastic properties of the streptavidin layer.

-

Fluorescence Microscopy

Fluorescence microscopy allows for the direct visualization of the spatial distribution of fluorescently labeled streptavidin on biotinylated lipid bilayers, often in the form of giant unilamellar vesicles (GUVs) or SLBs.

Methodology:

-

Preparation of Biotinylated Vesicles/Bilayers:

-

For GUVs, use electroformation or gentle hydration methods to create vesicles from a lipid mixture containing a biotinylated lipid and a fluorescent lipid marker for visualization of the membrane.

-

For SLBs on a glass coverslip, use the vesicle fusion method as described for QCM-D.

-

-

Labeling with Fluorescent Streptavidin:

-

Prepare a solution of fluorescently labeled streptavidin (e.g., streptavidin-AF532).

-

Incubate the biotinylated GUVs or SLB with the fluorescent streptavidin solution. A typical concentration is around 1 nM.[2]

-

-

Imaging:

-

Image the sample using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

-

For GUVs, observe the localization of fluorescence on the vesicle surface.

-

For SLBs, observe the uniform or patterned distribution of streptavidin on the bilayer. Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be used to selectively excite fluorophores near the substrate, reducing background noise.

-

Visualizations

Experimental Workflow for QCM-D Analysis

Caption: Workflow for analyzing streptavidin binding to a biotinylated SLB using QCM-D.

Model of Streptavidin Binding to a Biotinylated Lipid Bilayer

Caption: Streptavidin specifically binds to biotinylated lipids within the lipid bilayer.

Logical Relationship of Kinetic Parameters

Caption: The relationship between association, dissociation, and equilibrium constants.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. howarthgroup.org [howarthgroup.org]

- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of oleylethylene glycol-sreptavidin surfaces for SPR [protocols.io]

- 7. biocat.com [biocat.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization | MDPI [mdpi.com]

An In-depth Technical Guide to 18:1-12:0 Biotin PE (CAS Number: 799812-67-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE), a versatile biotinylated phospholipid crucial for various applications in research and drug development. This document details its physicochemical properties, outlines key experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Core Physicochemical Properties

18:1-12:0 Biotin PE is a synthetic phospholipid that incorporates a biotin moiety, enabling strong and specific binding to avidin (B1170675) and streptavidin. This property is fundamental to its wide range of applications.

| Property | Value | Reference |

| Full Chemical Name | 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine | [1][2][3] |

| Short Name | This compound | [4] |

| CAS Number | 799812-67-2 | [1][4] |

| Molecular Formula | C45H83N4O10PS | [1] |

| Molecular Weight | 903.20 g/mol | [2][4] |

| Physical State | Powder | [2][4] |

| Purity | >99% (TLC) | [2] |

| Storage Temperature | -20°C | [2][4] |

| Solubility | Available in chloroform (B151607) solution (e.g., 1 mg/mL) | [5] |

| Stability | Stable for at least one year when stored properly | [6] |

Applications in Research and Development

The unique structure of this compound, featuring a lipid backbone and a terminal biotin group, makes it an invaluable tool in various experimental settings.

| Application Area | Specific Use | Principle |

| Liposome (B1194612) Technology | Preparation of biotinylated liposomes for drug delivery, and as model membranes.[1][7][8] | The phospholipid nature allows for incorporation into lipid bilayers, while the biotin tag facilitates targeting, purification, or immobilization. |

| Immunoassays | Component in ELISA, Immunohistochemistry (IHC), and other avidin-biotin based assays.[1][4] | The high-affinity interaction between biotin and avidin/streptavidin allows for signal amplification and detection. |

| Membrane and Protein Interaction Studies | Immobilization of vesicles on solid supports for studying protein-lipid and protein-protein interactions.[7] | Biotinylated liposomes can be attached to streptavidin-coated surfaces, enabling techniques like surface plasmon resonance (SPR) or flow cytometry-based binding assays.[9][10] |

| Cellular Biology | Tracing the fate of liposomes and their lipid components during interaction with cells.[11] | The biotin tag can be visualized using labeled avidin or streptavidin, allowing for microscopic or flow cytometric tracking. |

| Reconstitution of Membrane Proteins | Used in the generation of vesicles for reconstituting membrane proteins like syntaxin-1A and SNAP-25. | Provides a lipid environment for the proper folding and functional study of integral membrane proteins. |

Experimental Protocols

Preparation of Biotinylated Liposomes for Flow Cytometry

This protocol describes the preparation of biotinylated liposomes that can be captured on streptavidin-coated beads for analysis by flow cytometry. This technique is useful for studying the binding of fluorescently labeled proteins to the liposome surface.

Materials:

-

This compound

-

Primary phospholipid (e.g., POPC)

-

Cholesterol

-

Chloroform

-

Hydration buffer (e.g., PBS)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Streptavidin-coated beads

-

Fluorescently labeled protein of interest

Procedure:

-

Lipid Film Hydration:

-

In a round-bottom flask, mix the desired lipids in chloroform. A typical molar ratio would be 95% primary phospholipid, 5% this compound.

-

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To create unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane of the desired pore size using a lipid extruder.

-

-

Binding to Beads:

-

Incubate the extruded biotinylated liposomes with streptavidin-coated beads to allow for binding. The ratio of liposomes to beads should be optimized for the specific assay.

-

-

Protein Binding Assay:

-

Incubate the liposome-coated beads with the fluorescently labeled protein of interest.

-

Wash the beads to remove unbound protein.

-

Analyze the beads by flow cytometry to quantify the fluorescence intensity, which corresponds to the amount of protein bound to the liposomes.

-

Vesicle Fusion Assay

This protocol outlines the use of this compound in a vesicle fusion assay, where it is incorporated into acceptor vesicles that are immobilized on a surface.

Materials:

-

Acceptor vesicle lipid mix (e.g., with syntaxin (B1175090) and SNAP-25) including 1 mol% this compound.[12]

-

Donor vesicle lipid mix (e.g., with synaptotagmin) containing a fluorescent marker.

-

Chloroform

-

Vesicle buffer

-

PEG-coated surface

-

Neutravidin

-

Calcium chloride solution

Procedure:

-

Vesicle Preparation:

-

Prepare donor and acceptor vesicles by lipid film hydration and extrusion as described in the previous protocol. The acceptor vesicles will contain this compound.

-

-

Immobilization of Acceptor Vesicles:

-

Coat a PEG-passivated surface with neutravidin.

-

Incubate the biotinylated acceptor vesicles on the neutravidin-coated surface to immobilize them via the biotin-neutravidin linkage.[12]

-

-

Fusion Assay:

-

Introduce the donor vesicles to the immobilized acceptor vesicles.

-

Trigger vesicle fusion by the addition of calcium.

-

Monitor the fusion event by detecting the transfer of the fluorescent marker from the donor to the acceptor vesicles or the surrounding medium, depending on the specific assay setup (content mixing or lipid mixing).[12]

-

Visualizations

Signaling Pathway: Phosphoinositide 3-kinase (PI3K) Pathway

While this compound is primarily a tool for studying interactions at the membrane, the phospholipid backbone is a key component of signaling pathways. The diagram below illustrates the PI3K pathway, a critical signaling cascade initiated at the cell membrane. Phosphatidylinositol 4,5-bisphosphate (PIP2), a related phospholipid, is a key substrate in this pathway.

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bosterbio.com [bosterbio.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. The Avidin–Biotin Complex (ABC) Method and Other Avidin–Biotin Binding Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. kar.kent.ac.uk [kar.kent.ac.uk]

- 10. journals.biologists.com [journals.biologists.com]

- 11. On the mode of liposome-cell interactions. Biotin-conjugated lipids as ultrastructural probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atbweb.stanford.edu [atbweb.stanford.edu]

An In-Depth Technical Guide to 18:1-12:0 Biotin PE Powder for Researchers and Drug Development Professionals

Authoritative insights into the physical characteristics, applications, and experimental considerations of a key biotinylated phospholipid in modern life sciences research.

Introduction

1-Oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine, commonly referred to as 18:1-12:0 Biotin (B1667282) PE, is a synthetic phospholipid integral to a multitude of applications in cellular biology, biochemistry, and drug delivery systems. Its unique structure, featuring a biotin moiety, allows for specific and high-affinity binding to streptavidin and avidin, enabling the immobilization and detection of liposomes, vesicles, and other lipid-based nanostructures. This technical guide provides a comprehensive overview of the physical state, appearance, and core applications of 18:1-12:0 Biotin PE powder, tailored for researchers, scientists, and professionals in drug development.

Physical State and Appearance

This compound is commercially available as a powder.[1][2][3] While a definitive color is not consistently stated across all sources, related lipid compounds are often described as white to off-white powders. The powder form allows for precise weighing and dissolution in appropriate organic solvents, such as chloroform (B151607), for subsequent use in lipid film hydration and vesicle formulation. It is crucial to note that this lipid is also available pre-dissolved in chloroform as a liquid.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C45H83N4O10PS | [2] |

| Molecular Weight | 903.20 g/mol | [1][2] |

| CAS Number | 799812-67-2 | [1][2] |

| Purity | >99% (TLC) | [2] |

| Storage Temperature | -20°C | [3] |

| Form | Powder | [1][2][3] |

Core Applications in Research and Drug Development

The primary utility of this compound lies in its ability to anchor lipid assemblies to streptavidin-coated surfaces or to label them for detection. This functionality is pivotal in a range of experimental setups.

Liposome and Supported Lipid Bilayer Formation

A major application of this compound is in the preparation of liposomes and supported lipid bilayers.[3] The biotinylated headgroup allows for the controlled immobilization of these structures on streptavidin-coated substrates, which is fundamental for various biophysical studies, including:

-

Surface Plasmon Resonance (SPR): To study the binding kinetics of proteins and other molecules to lipid membranes.

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To analyze the viscoelastic properties of lipid bilayers and their interactions with biomolecules.

-

Atomic Force Microscopy (AFM): To visualize the topography and structural dynamics of lipid membranes at the nanoscale.

Flow Cytometry

Biotinylated liposomes can be labeled with fluorescently tagged streptavidin, enabling their detection and quantification by flow cytometry.[3] This is particularly useful in studies involving cellular uptake of liposomes or in high-throughput screening assays.

Vesicle Fusion Assays

In the study of membrane fusion events, such as those mediated by SNARE proteins, this compound is used to immobilize target vesicles onto a surface.[4] This allows for the controlled observation of docking and fusion with subsequently introduced vesicles, often monitored by fluorescence microscopy.

Drug Delivery Systems

The biotin-streptavidin interaction can be exploited for targeted drug delivery. Liposomes incorporating this compound can be targeted to cells or tissues that have been pre-labeled with streptavidin-conjugated antibodies or other targeting ligands.

Experimental Protocols

While specific experimental details will vary depending on the application, a generalized protocol for the preparation of biotinylated liposomes using this compound powder is outlined below.

Preparation of Biotinylated Liposomes by Film Hydration

-

Lipid Mixture Preparation: Co-dissolve the desired lipids, including this compound (typically at a molar ratio of 0.1-5%), in an appropriate organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Film Formation: Remove the organic solvent under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to form a thin, uniform lipid film on the inner surface. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture. This results in the formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size or sonication.

-

Purification: Remove any non-encapsulated material by size exclusion chromatography or dialysis.

-

Storage: Store the prepared biotinylated liposomes at 4°C. For long-term storage, the appropriate conditions should be empirically determined, though storage above the lipid Tm is generally recommended to maintain vesicle integrity.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

References

An In-Depth Technical Guide to the Membrane Insertion of 18:1-12:0 Biotin PE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the insertion of the biotinylated phospholipid, 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin PE), into lipid bilayer membranes. This document details the biophysical principles, key quantitative parameters, and detailed experimental protocols relevant to understanding and characterizing this process.

Core Mechanism of Insertion

The insertion of this compound into a lipid bilayer is a spontaneous process driven by the hydrophobic effect. The molecule is amphiphilic, possessing a hydrophilic phosphoethanolamine headgroup modified with a biotinylated linker and two hydrophobic acyl chains (one oleoyl, 18:1, and one lauroyl, 12:0). The insertion process can be conceptualized in the following stages:

-

Adsorption: The this compound molecule, initially in an aqueous environment (often introduced via a solvent carrier like ethanol (B145695) or DMSO which then becomes highly diluted), first adsorbs to the surface of the lipid bilayer. This initial interaction is mediated by electrostatic and van der Waals forces between the phospholipid headgroup and the membrane surface.

-

Hydrophobic Tail Insertion: The hydrophobic acyl chains (18:1 and 12:0) are driven to partition from the polar aqueous environment into the nonpolar, hydrophobic core of the lipid bilayer. This is the primary driving force for insertion and is entropically favorable as it frees ordered water molecules that were surrounding the hydrophobic tails.

-

Headgroup Accommodation: The bulky and hydrophilic biotinylated headgroup remains at the membrane-water interface. The final position and orientation of the headgroup are influenced by a balance of forces including steric hindrance, hydrogen bonding with water and neighboring lipids, and electrostatic interactions. Studies on similar biotinylated lipids suggest that upon binding to avidin (B1170675) or streptavidin, the biotinylated headgroup may be partially pulled away from the membrane surface[1].

The overall process is a dynamic equilibrium, with lipid molecules continuously inserting into and desorbing from the membrane. The kinetics of these processes determine the rate at which equilibrium is reached, while the thermodynamics dictate the final concentration of the lipid in the membrane.

Quantitative Data Presentation

Direct quantitative data for the membrane insertion of this compound is scarce in the published literature. However, data from analogous biotinylated lipids and general principles of lipid partitioning provide valuable insights. The following table summarizes key parameters and typical ranges for similar molecules.

| Parameter | Description | Typical Values/Methods for Determination | References |

| Partition Coefficient (Kp) | A measure of the equilibrium distribution of the lipid between the membrane and aqueous phases. It is defined as the ratio of the concentration of the lipid in the membrane to its concentration in the aqueous phase. | Determined by fluorescence spectroscopy, equilibrium dialysis, or ultracentrifugation. Values are highly dependent on the lipid composition of the membrane and the specific biotinylated lipid. | [2][3] |

| Free Energy of Insertion (ΔGinsert) | The change in Gibbs free energy when one mole of the lipid transfers from the aqueous phase into the membrane. A negative value indicates a spontaneous process. | Calculated from the partition coefficient (ΔG = -RT ln Kp). Can also be estimated from molecular dynamics simulations. For peptides, values can range from -5 to -30 kcal/mol. | [4][5][6] |

| Insertion Rate Constant (kon) | A measure of the speed at which the lipid inserts into the membrane. | Measured using techniques like Surface Plasmon Resonance (SPR) or fluorescence-based kinetic assays. | [7] |

| Desorption Rate Constant (koff) | A measure of the speed at which the lipid desorbs from the membrane back into the aqueous phase. | Measured using techniques like Surface Plasmon Resonance (SPR) or fluorescence-based kinetic assays. | [7] |

| Lateral Diffusion Coefficient (D) | A measure of the translational mobility of the lipid within the plane of the membrane. | Determined by Fluorescence Recovery After Photobleaching (FRAP), Fluorescence Correlation Spectroscopy (FCS), or single-particle tracking. Typical values for lipids in fluid membranes are in the range of 1-10 µm²/s. | [8][9][10][11] |

| Flip-Flop Rate | The rate at which the lipid translocates from one leaflet of the bilayer to the other. This is generally a very slow process for phospholipids (B1166683) due to the high energy barrier of moving the polar headgroup through the hydrophobic core. | Can be measured using specific assays involving chemical labeling or mass spectrometry. Rates are highly variable and can be influenced by membrane composition and the presence of proteins. | [11][12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the membrane insertion of this compound.

Preparation of Biotinylated Liposomes

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.

Materials:

-

Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

This compound

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

-

Rotary evaporator or nitrogen stream

Procedure:

-

Lipid Film Formation:

-

In a clean glass vial, dissolve the desired amounts of the primary lipid and this compound in chloroform. A typical molar ratio is 99:1 (primary lipid:biotinylated lipid), but this can be varied.

-

Remove the chloroform using a gentle stream of nitrogen gas or a rotary evaporator to form a thin, uniform lipid film on the bottom of the vial.

-

Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the vial containing the dry lipid film. The final lipid concentration is typically 1-5 mg/mL.

-

Hydrate the lipid film by vortexing the vial for several minutes. The solution will become milky, indicating the formation of Multilamellar Vesicles (MLVs).

-

-

Freeze-Thaw Cycles:

-

Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (~40°C). This helps to increase the lamellarity of the vesicles.

-

-

Extrusion:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

-

Load the MLV suspension into one of the syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process results in the formation of LUVs with a relatively uniform size distribution.

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, they should be used within a few days to a week.

-

Determination of Partition Coefficient (Kp) by Fluorescence Quenching

This protocol describes a method to determine the partition coefficient of a fluorescently labeled version of this compound (e.g., with a NBD group on the second acyl chain) into pre-formed liposomes.

Materials:

-

Fluorescently labeled this compound (e.g., NBD-Biotin PE)

-

Pre-formed liposomes (prepared as in Protocol 3.1, without the biotinylated lipid)

-

Aqueous quencher (e.g., potassium iodide, KI)

-

Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a stock solution of the fluorescent lipid in a suitable organic solvent (e.g., ethanol or DMSO) at a concentration of ~1 mM.

-

Prepare a series of liposome (B1194612) dilutions in the buffer, ranging from 0 to a high concentration (e.g., 2 mM total lipid).

-

For each liposome dilution, prepare two sets of samples: one with and one without the aqueous quencher (e.g., 50 mM KI).

-

Add a small, constant amount of the fluorescent lipid stock solution to each sample, ensuring the final organic solvent concentration is very low (<1%). The final fluorescent lipid concentration should be in the nanomolar to low micromolar range to avoid self-quenching.

-

Incubate the samples for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 30-60 minutes at room temperature).

-

Measure the fluorescence intensity of each sample using a fluorometer. Excite the fluorophore at its excitation maximum and record the emission at its emission maximum.

-

Data Analysis:

-

The partition coefficient can be determined by analyzing the change in fluorescence intensity as a function of lipid concentration.[4] The presence of the aqueous quencher will preferentially quench the fluorescence of the lipid in the aqueous phase, leading to an increase in the overall fluorescence signal as the lipid partitions into the membrane.

-

The data can be fitted to a binding isotherm to calculate the partition coefficient.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

References

- 1. Spin-label studies on the anchoring and lipid-protein interactions of avidin with N-biotinylphosphatidylethanolamines in lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical techniques and methods for study of drug-lipid membrane interactions | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of membrane insertion and refolding of the diphtheria toxin T-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Characterization of Protein-Lipid Interactions by Free Energy Simulation Between Binary Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Guide to Tracking Single Transmembrane Proteins in Supported Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 18:1 Oleoyl Chain in Biotinylated Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract